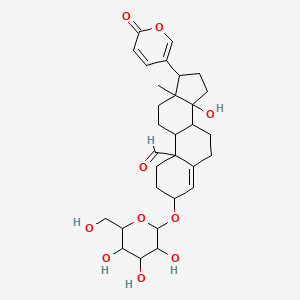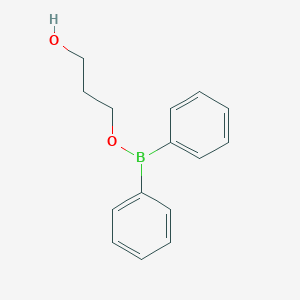
Borinic acid, diphenyl-, 3-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, diphenyl-, 3-hydroxypropyl ester: is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond. Borinic acids and their derivatives, such as borinic esters, are known for their enhanced Lewis acidity compared to boronic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of borinic acid, diphenyl-, 3-hydroxypropyl ester typically involves the reaction of diphenylborinic acid with 3-hydroxypropyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: Industrial production of borinic acid esters often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Borinic acid, diphenyl-, 3-hydroxypropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters
Scientific Research Applications
Chemistry: Borinic acid, diphenyl-, 3-hydroxypropyl ester is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It serves as a reagent in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that borinic esters can inhibit bacterial growth by targeting specific bacterial enzymes. This makes them potential candidates for developing new antibacterial agents .
Industry: In the industrial sector, borinic acid esters are used as catalysts in polymerization reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of borinic acid, diphenyl-, 3-hydroxypropyl ester involves its ability to coordinate with various nucleophiles due to its enhanced Lewis acidity. This coordination facilitates various chemical transformations, such as cross-coupling reactions. The compound can also inhibit bacterial enzymes by binding to their active sites, thereby disrupting their function .
Comparison with Similar Compounds
Boronic acids (RB(OH)2): These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boronate esters (RB(OR’)2): These esters are similar in structure but have different reactivity profiles.
Triarylboranes (R3B): These compounds have three C-B bonds and are used in different types of chemical reactions.
Uniqueness: Borinic acid, diphenyl-, 3-hydroxypropyl ester is unique due to its enhanced Lewis acidity, which allows it to participate in a wider range of chemical reactions compared to boronic acids and boronate esters. Its ability to inhibit bacterial enzymes also sets it apart from other boron-containing compounds .
Properties
CAS No. |
74666-84-5 |
|---|---|
Molecular Formula |
C15H17BO2 |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
3-diphenylboranyloxypropan-1-ol |
InChI |
InChI=1S/C15H17BO2/c17-12-7-13-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2 |
InChI Key |
POSZGGIDNGOMAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


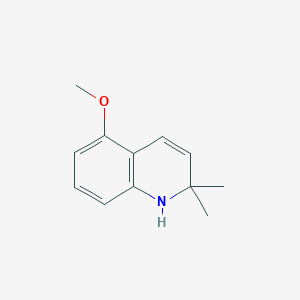
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
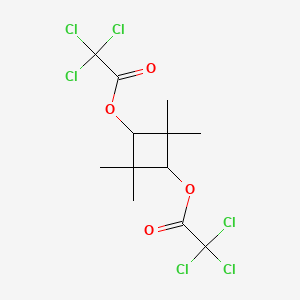
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
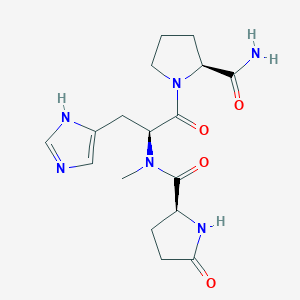
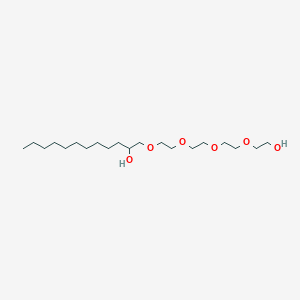
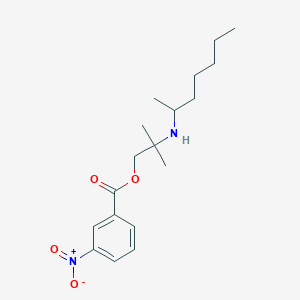
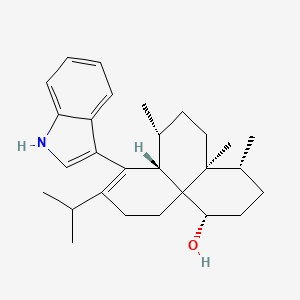

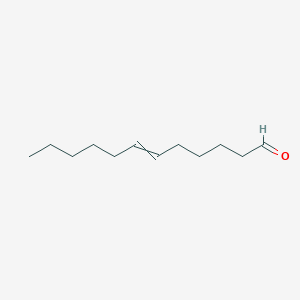
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)

